An In-depth Technical Guide to 5-Hexynyl diethylborinate
An In-depth Technical Guide to 5-Hexynyl diethylborinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the known properties, synthesis, and reactivity of 5-Hexynyl diethylborinate. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines computed data with generalized experimental approaches for borinic esters. This information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Chemical Properties and Identifiers
Table 1: Properties and Identifiers of 5-Hexynyl diethylborinate
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉BO | PubChem |
| Molecular Weight | 166.07 g/mol | PubChem |
| IUPAC Name | diethyl(hex-5-ynoxy)borane | PubChem |
| CAS Number | 62338-11-8 | PubChem |
| Synonyms | Borinic acid, diethyl-, 5-hexynyl ester | PubChem |
| Computed XLogP3 | 2.8 | PubChem |
| Computed Hydrogen Bond Donor Count | 0 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 1 | PubChem |
| Computed Rotatable Bond Count | 6 | PubChem |
Synthesis
A specific, detailed experimental protocol for the synthesis of 5-Hexynyl diethylborinate is not available in published literature. However, a general and widely used method for the preparation of borinic acid esters is the reaction of a corresponding alcohol with a suitable borane derivative.
2.1. General Experimental Protocol: Esterification of 5-hexyn-1-ol
The synthesis of 5-Hexynyl diethylborinate can be conceptually approached through the reaction of 5-hexyn-1-ol with a diethylborane source, such as triethylborane or a diethylborane-amine complex, often in an inert solvent.
Materials:
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5-hexyn-1-ol
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Triethylborane (or other suitable diethylborane source)
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Anhydrous, inert solvent (e.g., tetrahydrofuran (THF), diethyl ether)
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Inert gas atmosphere (e.g., Argon, Nitrogen)
Procedure (Hypothetical):
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-hexyn-1-ol dissolved in the anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Slowly add one equivalent of the diethylborane source to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir for a specified period (typically several hours to overnight).
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Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the solvent can be removed under reduced pressure.
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Purification of the crude product would likely be achieved through vacuum distillation or column chromatography on silica gel.
Note: The specific reaction conditions, including temperature, reaction time, and purification method, would require experimental optimization.
2.2. Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of 5-Hexynyl diethylborinate.
Reactivity and Potential Applications
While specific reactions of 5-Hexynyl diethylborinate are not documented, its structure suggests reactivity characteristic of both borinic esters and terminal alkynes.
3.1. Reactivity of the Borinic Ester Group
Borinic esters are known to participate in various organic transformations. One of the most prominent applications of related boronic esters is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Although less common for borinic esters, this remains a potential area of reactivity to be explored.
3.2. Reactivity of the Terminal Alkyne
The terminal alkyne functionality provides a versatile handle for a wide range of chemical transformations, including:
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Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
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Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides.
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Hydroboration/Oxidation: Conversion of the alkyne to an aldehyde or ketone.
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Metal-Catalyzed Reactions: A variety of other metal-catalyzed transformations at the alkyne.
3.3. Potential Signaling Pathway Involvement (Hypothetical)
Given the structural motifs present in molecules used in drug discovery, a hypothetical application could involve its use as a chemical probe or building block. The alkyne could be used for "click" ligation to a biological target or imaging agent, while the borinic ester portion could potentially interact with specific enzymes.
